BRD4097

HDAC Inhibition Epigenetics Biochemical Assays

BRD4097 (CAS 1550053-19-4) is a benzamide derivative intentionally engineered as a negative control for histone deacetylase (HDAC) inhibition assays. Unlike its active parent compound CI-994 (tacedinaline), BRD4097 retains the zinc-chelating moiety required for HDAC active site recognition but introduces a single methyl group that disrupts binding via steric repulsion.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
Cat. No. B12375102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4097
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)N
InChIInChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyHRMBUIZWNJTBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BRD4097 for Epigenetic Research: A Sterically Inactivated HDAC Inhibitor Control


BRD4097 (CAS 1550053-19-4) is a benzamide derivative intentionally engineered as a negative control for histone deacetylase (HDAC) inhibition assays. Unlike its active parent compound CI-994 (tacedinaline), BRD4097 retains the zinc-chelating moiety required for HDAC active site recognition but introduces a single methyl group that disrupts binding via steric repulsion [1]. This design renders BRD4097 functionally inactive against HDAC1, HDAC2, and HDAC3 (IC₅₀ > 30 µM), despite its structural similarity to active class I HDAC inhibitors [2][3]. Consequently, BRD4097 serves as a critical negative control for distinguishing genuine HDAC-mediated phenotypes from off-target or assay-related artifacts in preclinical research.

Why BRD4097 Cannot Be Substituted by General HDAC Inhibitors


While numerous benzamide-based HDAC inhibitors (e.g., CI-994, MS-275/entinostat) exhibit potent, low-nanomolar activity against class I HDACs, substituting BRD4097 with a generic HDAC inhibitor or an alternative negative control undermines experimental validity. BRD4097 is uniquely characterized by a targeted steric disruption that abolishes functional inhibition while preserving the benzamide scaffold and zinc-binding group, thereby matching the physicochemical properties of active HDAC inhibitors without eliciting on-target biological effects [1]. In contrast, generic inactive controls (e.g., DMSO vehicle) fail to control for compound-specific off-target interactions or assay interference, while alternative HDAC inhibitors (e.g., MS-275) retain high potency and induce measurable transcriptional changes that confound the interpretation of HDAC-dependent mechanisms [2]. Thus, only BRD4097 provides a validated, structurally matched negative control for studies employing benzamide-class HDAC inhibitors like CI-994.

BRD4097 Comparative Quantitative Evidence for Scientific Procurement


Enzymatic Activity Profile: BRD4097 vs. Parent Compound CI-994

In head-to-head biochemical assays, BRD4097 demonstrates negligible inhibition of HDAC1, HDAC2, and HDAC3, in stark contrast to its active parent compound CI-994. While CI-994 potently inhibits these isoforms with sub-micromolar IC₅₀ values, BRD4097 exhibits IC₅₀ values exceeding 30 µM, confirming its utility as an inactive control [1]. The steric repulsion introduced by an additional methyl group in BRD4097 effectively abrogates binding, despite the retention of the zinc-chelating benzamide moiety [2].

HDAC Inhibition Epigenetics Biochemical Assays

Functional Gene Expression: BRD4097 as a Negative Control in Neuronal BDNF Assays

In primary cortical neurons, BRD4097 (10 µM) fails to induce Bdnf expression, whereas the class I HDAC inhibitors CI-994 (10 µM) and MS-275 (10 µM) significantly upregulate both coding and promoter I (pI) Bdnf transcripts. This functional discrepancy underscores the inability of BRD4097 to recapitulate the transcriptional effects of active HDAC inhibitors, validating its role as a negative control in cell-based assays [1].

Neuroepigenetics Gene Expression Primary Neuronal Culture

Chromatin Modification and Epigenetic Profiling: BRD4097 as a Reference Control for HDAC3 Inhibitor Studies

In genome-wide chromatin immunoprecipitation-sequencing (ChIP-seq) experiments, BRD4097 serves as an inert baseline to isolate the specific effects of the HDAC3-selective inhibitor BRD3308. Treatment with BRD3308 significantly increased H3K27 acetylation (H3K27Ac) at thousands of genomic regions compared to BRD4097 control, particularly at enhancers and promoters of immune-related genes [1]. This differential response confirms that BRD4097 does not alter histone acetylation patterns, enabling precise attribution of chromatin changes to HDAC3 inhibition.

Chromatin Biology Epigenetic Profiling HDAC3 Selectivity

Cellular Phenotype Rescue: BRD4097 Confirms HDAC-Dependence in Niemann-Pick C1 Cholesterol Clearance

In NPC1-mutant fibroblasts, active HDAC inhibitors (e.g., SAHA, CI-994) promote clearance of accumulated cholesterol, while BRD4097—designed as a sterically hindered analog of CI-994—fails to rescue the phenotype [1]. This negative result directly supports the conclusion that HDAC enzymatic inhibition, rather than scaffold-mediated effects, is required for therapeutic benefit. The inability of BRD4097 to reduce cholesterol accumulation mirrors that of other negative controls lacking metal-chelating ability (e.g., SACA, N-NC-A) [1].

Lysosomal Storage Disorders Cholesterol Metabolism HDAC Pharmacology

BRD4097 Application Scenarios in Epigenetic and Disease Research


Negative Control for Benzamide-Based HDAC Inhibitors (e.g., CI-994, MS-275)

BRD4097 is ideally suited as a matched negative control for studies employing benzamide-class HDAC inhibitors. Its structural similarity to CI-994, coupled with its lack of enzymatic or transcriptional activity [1], allows researchers to confidently attribute observed effects to HDAC inhibition rather than off-target interactions. Use BRD4097 at equimolar concentrations to active comparators in cell-based assays, biochemical inhibition studies, or animal models to control for compound-specific background.

Epigenomic Profiling and ChIP-seq Baseline

When investigating chromatin modifications mediated by HDAC3-selective inhibitors (e.g., BRD3308), BRD4097 provides an inert reference for global histone acetylation analysis. As demonstrated in ChIP-seq studies [2], BRD4097 treatment does not alter H3K27Ac levels, making it a critical control for distinguishing inhibitor-induced chromatin changes from experimental noise. Include BRD4097-treated samples in every sequencing run to establish a reliable baseline.

Mechanistic Studies in Lysosomal Storage and Metabolic Disease Models

In NPC1 and related lysosomal storage disorder models, BRD4097 is essential for validating HDAC-dependent cholesterol clearance mechanisms. Parallel treatment with active HDAC inhibitors (SAHA, CI-994) and BRD4097 enables direct comparison of phenotype rescue [3]. The absence of rescue with BRD4097 confirms that metal chelation and catalytic inhibition—not scaffold effects—mediate therapeutic responses, guiding target validation and drug development efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.